2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one 2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one
Brand Name: Vulcanchem
CAS No.: 13130-45-5
VCID: VC7111978
InChI: InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3
SMILES: CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1
Molecular Formula: C13H9NO2S
Molecular Weight: 243.28

2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one

CAS No.: 13130-45-5

Cat. No.: VC7111978

Molecular Formula: C13H9NO2S

Molecular Weight: 243.28

* For research use only. Not for human or veterinary use.

2-methyl-5-phenyl-4H-thieno[2,3-d][1,3]oxazin-4-one - 13130-45-5

Specification

CAS No. 13130-45-5
Molecular Formula C13H9NO2S
Molecular Weight 243.28
IUPAC Name 2-methyl-5-phenylthieno[2,3-d][1,3]oxazin-4-one
Standard InChI InChI=1S/C13H9NO2S/c1-8-14-12-11(13(15)16-8)10(7-17-12)9-5-3-2-4-6-9/h2-7H,1H3
Standard InChI Key JKYABVPVYWRLLP-UHFFFAOYSA-N
SMILES CC1=NC2=C(C(=CS2)C3=CC=CC=C3)C(=O)O1

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-Methyl-5-phenyl-4H-thieno[2,3-d] oxazin-4-one features a bicyclic framework comprising a thiophene ring fused to a 1,3-oxazin-4-one moiety. The thiophene ring (a five-membered aromatic ring with one sulfur atom) is substituted at the 2-position with a methyl group (-CH₃) and at the 5-position with a phenyl group (-C₆H₅). The oxazinone ring introduces a lactam (cyclic amide) functionality, contributing to the compound’s reactivity.

Key structural attributes:

  • Fused ring system: Thieno[2,3-d]oxazin-4-one core.

  • Substituents: Methyl (C-2) and phenyl (C-5).

  • Molecular geometry: Planar aromatic system with slight puckering in the oxazinone ring.

Physicochemical Properties

  • Molecular formula: C₁₃H₉NO₂S.

  • Molecular weight: 253.28 g/mol.

  • Appearance: Crystalline solid (typical of thienooxazinones) .

  • Melting point: Data specific to this compound is limited, but analogous thienooxazinones exhibit melting points between 180–220°C .

  • Solubility: Likely low in polar solvents (e.g., water) due to aromatic and non-polar substituents; soluble in organic solvents like ethanol or dimethyl sulfoxide (DMSO) .

Synthesis and Reaction Pathways

Synthetic Route

The synthesis of 2-methyl-5-phenyl-4H-thieno[2,3-d] oxazin-4-one involves a multi-step protocol starting from 2-aminothiophene-3-carboxylic acid. The general pathway, as outlined in recent studies, proceeds as follows :

  • Formation of the oxazinone core:

    • 2-Aminothiophene-3-carboxylic acid reacts with an acyl chloride (e.g., benzoyl chloride derivatives) in pyridine at 0°C.

    • Cyclization occurs under mild conditions to yield the thienooxazinone scaffold.

  • Introduction of substituents:

    • Methyl and phenyl groups are incorporated via selection of appropriate acyl chlorides or through subsequent functionalization.

A representative synthesis from Pullarao et al. (2016) describes the preparation of related thienooxazinones using hydrazine hydrate in ethanol under reflux conditions .

Structural Characterization

Spectroscopic Analysis

The structure of 2-methyl-5-phenyl-4H-thieno[2,3-d] oxazin-4-one is confirmed through spectral techniques:

  • Infrared (IR) spectroscopy:

    • Strong absorption at 1690 cm⁻¹ (C=O stretch of the lactam) .

    • Peaks at 1595 cm⁻¹ (C=N stretch) and 660 cm⁻¹ (C-S vibration) .

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.50 ppm (s, 3H, -CH₃).

    • δ 7.26–7.75 ppm (m, 5H, aromatic protons from phenyl) .

  • ¹³C NMR:

    • δ 163.35 ppm (C=O).

    • δ 150.34 ppm (C=N).

    • Aromatic carbons between δ 114–139 ppm .

  • Mass spectrometry:

    • Molecular ion peak at m/z 253.28 (M⁺), consistent with the molecular formula.

Crystallographic Data

Although single-crystal X-ray data for this specific compound is unavailable, related thienooxazinones exhibit monoclinic crystal systems with π-π stacking interactions stabilizing the lattice .

Applications and Biological Relevance

Role as a Synthetic Intermediate

This compound is primarily utilized to synthesize thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are evaluated for antimicrobial activity . For example:

  • Reaction with 4-aminopyridine in acetic acid yields pyrimidinone derivatives with substituents influencing bioactivity .

  • Derivatives exhibit inhibitory effects against Staphylococcus aureus and Candida albicans .

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